Naphthalene-1,8-diyl dibenzoate

CAS No.: 331711-99-0

Cat. No.: VC2472731

Molecular Formula: C24H16O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331711-99-0 |

|---|---|

| Molecular Formula | C24H16O4 |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | (8-benzoyloxynaphthalen-1-yl) benzoate |

| Standard InChI | InChI=1S/C24H16O4/c25-23(18-9-3-1-4-10-18)27-20-15-7-13-17-14-8-16-21(22(17)20)28-24(26)19-11-5-2-6-12-19/h1-16H |

| Standard InChI Key | DFCIKCMSXYOIQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=CC=C3)OC(=O)C4=CC=CC=C4 |

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Naphthalene-1,8-diyl dibenzoate is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C24H16O4 |

| Molecular Weight | 368.38 g/mol |

| CAS Registry Number | 331711-99-0 |

| IUPAC Name | (8-benzoyloxynaphthalen-1-yl) benzoate |

| Common Synonyms | 1,8-NAPHTHALENEDIYL DIBENZOATE, (8-benzoyloxynaphthalen-1-yl) benzoate |

| InChI Key | DFCIKCMSXYOIQD-UHFFFAOYSA-N |

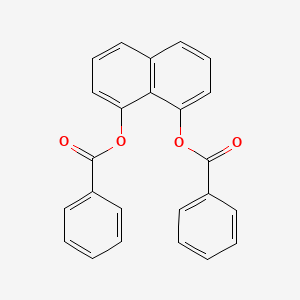

The compound consists of a naphthalene core with two benzoate groups attached at the 1 and 8 positions, creating a symmetrical structure with distinct reactivity at these positions .

Structural Characteristics

The molecular structure of Naphthalene-1,8-diyl dibenzoate features a naphthalene ring system with two benzoate groups positioned at the 1,8-positions. This arrangement creates a specific spatial orientation where the two benzoyloxy groups are oriented in opposite directions relative to the naphthalene core. Based on studies of similar compounds, the benzene rings of the benzoyloxy groups are likely twisted away from the naphthalene ring plane, creating a non-coplanar structure .

Structural studies of related compounds such as 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate have revealed that the carbonyl moieties of benzoyloxy groups typically orient in opposite directions relative to one another . This spatial arrangement is crucial for understanding the compound's reactivity and potential applications in organic synthesis.

Synthesis and Preparation Methods

For related compounds, synthetic pathways include:

-

Reaction of dihydroxynaphthalene derivatives with appropriate benzoylating agents

-

Electrophilic aromatic aroylation of naphthalene cores followed by esterification

-

Preparation from 1,8-dibromonaphthalene through sequential transformations

The preparation of related compounds often involves careful control of reaction conditions to achieve regioselective functionalization at the desired positions of the naphthalene ring system .

Physical Properties

Naphthalene-1,8-diyl dibenzoate exists as a solid at room temperature with the following physical properties:

| Property | Value/Description |

|---|---|

| Physical State | Solid |

| Recommended Storage | Room temperature |

| Appearance | Not specified in sources |

| Solubility | Limited information available |

The compound is stable under normal laboratory conditions and can be stored at room temperature according to commercial specifications .

Research Applications

Structural Studies

Naphthalene-1,8-diyl dibenzoate and related compounds have been extensively studied for their unique structural features. The non-coplanar arrangement of the benzoate groups relative to the naphthalene core creates interesting spatial geometries that influence intermolecular interactions and crystal packing .

Comparative Analysis with Related Compounds

Structural comparisons between Naphthalene-1,8-diyl dibenzoate and related compounds provide valuable insights into structure-activity relationships. For instance, 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate shows unsymmetric spatial orientation of the 1,8-diaroyl groups on the naphthalene ring, with dihedral angles between phenyl rings and naphthalene at 67.12(5)° and 85.15(5)° .

These comparative studies help researchers understand how subtle structural variations affect properties such as crystal packing, reactivity, and potential applications in organic synthesis and materials science.

| Supplier | Aladdin Scientific |

|---|---|

| Catalog Number | ALA-N192779-1g |

| Price | $92.90 |

| Quantity | 1 gram |

| Purity | ≥98% |

| Product Family | Protein Degrader Building Blocks |

| Storage Recommendations | Room temperature |

The compound is marketed primarily for research laboratories and industrial applications, with restrictions on shipping to medical facilities or for consumer use .

Analytical Methods and Characterization

Naphthalene-1,8-diyl dibenzoate can be characterized using various analytical techniques commonly employed for organic compounds. While specific analytical data for this compound is limited in the search results, methods typically used include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups, particularly the ester carbonyl vibrations

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

-

X-ray crystallography for definitive three-dimensional structural determination

-

Elemental analysis to confirm the empirical formula

These analytical approaches provide comprehensive characterization of the compound's structure, purity, and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume